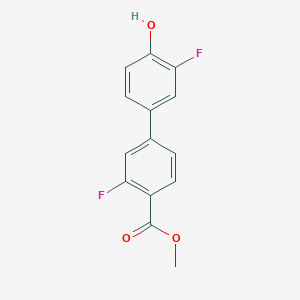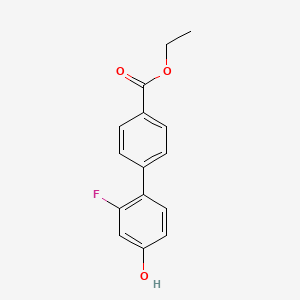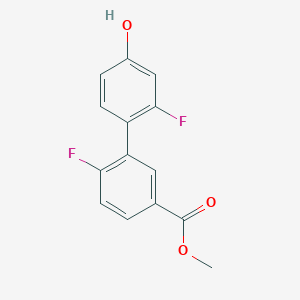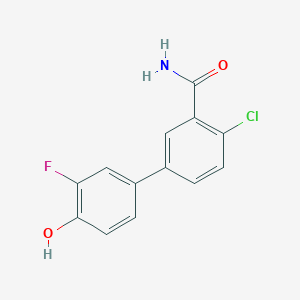
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-F5MCPP) is a fluorinated phenol compound that has been used in a variety of scientific research applications. It is a white crystalline solid at room temperature, with a molecular weight of 284.2 g/mol, and a melting point of 203-204 °C. 3-F5MCPP is an important compound in the synthesis of various drugs, and has been used as a substitute for the more commonly used 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP).
Applications De Recherche Scientifique
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substitute for 3-C5MCPP in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of other fluorinated compounds, such as fluorinated quinolines and fluorinated phenols. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used as a model compound for the study of the mechanism of action of fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the fluoro group and the target molecule. This covalent bond is believed to be more stable than the non-covalent bond formed by 3-C5MCPP, and is thought to be responsible for the increased potency of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% compared to 3-C5MCPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it is believed that 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may have anti-cancer and anti-inflammatory effects, as well as other effects on the body. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may be able to act as a prodrug, meaning that it can be converted into an active form in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 203-204 °C, and has a high purity of 95%. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be toxic if used in large quantities, and it is important to use appropriate safety precautions when handling the compound.
Orientations Futures
There are several potential future directions for research on 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. Further research could be conducted on the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, research could be conducted on the synthesis of other fluorinated compounds using 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a starting material. Finally, research could be conducted on the use of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a prodrug, as well as its potential use in the synthesis of drugs.
Méthodes De Synthèse
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the direct fluorination of 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP). In the Williamson ether synthesis, 3-C5MCPP is reacted with a strong base such as sodium hydroxide to form an alkoxide, which is then reacted with fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The Mitsunobu reaction involves the reaction of 3-C5MCPP with a phosphine and a base, followed by the addition of fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The direct fluorination of 3-C5MCPP involves the reaction of 3-C5MCPP with a strong fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-2-8(3-11(15)5-10)9-4-12(16)7-13(17)6-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCKZKEKZOGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684485 | |
| Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-05-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,5-difluoro-5′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)









